1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Therapeutic Potential
- Field : Pharmacology
- Application : Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures. Derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- Method : The specific method of application or experimental procedure would depend on the specific derivative and its intended use. For example, some imidazole derivatives are used in drug development .
- Results : The results or outcomes obtained would also depend on the specific derivative and its intended use. For example, some imidazole derivatives have been found to have therapeutic potential .
Antifungal Properties
- Field : Medical Chemistry
- Application : Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
- Method : The compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was synthesized via Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .
- Results : The novel compound was obtained in good yield and purity after recrystallization from hot methanol. With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .
Metal-Organic Frameworks (MOFs)
- Field : Material Science
- Application : A novel metal-organic framework (MOF) based on 2,6-di(1H-imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H3bptc), namely [Co(L)(Hbptc)(H2O)] (1), has been prepared .
- Method : The specific method of application or experimental procedure would depend on the specific MOF and its intended use .
- Results : The MOF has a distinct infinite chain structure, further linked together by winding interactions to give the three-dimensional (3D) network .
Antimicrobial Potential
- Field : Pharmacology
- Application : Some derivatives of imidazole have shown antimicrobial potential against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Method : The specific method of application or experimental procedure would depend on the specific derivative and its intended use .
- Results : The results or outcomes obtained would also depend on the specific derivative and its intended use .
Anticancer Activity
- Field : Medical Chemistry
- Application : A metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex was synthesized as an analog of the ruthenium anticancer complexes (RAPTA/RAED) to evaluate its in vitro antiproliferative activity against various human cancer cell lines .
- Method : The specific method of application or experimental procedure would depend on the specific MOF and its intended use .
- Results : Some iridium complexes have shown high antitumor activity at nanomolar and micromolar concentrations in in vitro and in vivo tests. In addition, studies have shown that iridium compounds can effectively induce apoptosis in tumor cells , lead to an increase in the formation of ROS , and cause cell cycle arrest as well as DNA binding .
Antimicrobial Activity
- Field : Pharmacology
- Application : Some derivatives of imidazole have shown antimicrobial potential against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Method : The specific method of application or experimental procedure would depend on the specific derivative and its intended use .
- Results : The results or outcomes obtained would also depend on the specific derivative and its intended use .
Future Directions
Nowadays, public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
properties
IUPAC Name |
1-imidazol-1-yl-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANQIHUBDZAOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397044 | |
Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
CAS RN |
23230-39-9 | |
Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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